![molecular formula C7H3BrF3N3 B3221876 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine CAS No. 1208084-50-7](/img/structure/B3221876.png)
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Übersicht
Beschreibung
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a chemical compound with the CAS Number: 1208084-50-7 . It has a molecular weight of 266.02 . The IUPAC name for this compound is 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3BrF3N3/c8-5-3-14-2-4(7(9,10)11)13-6(14)1-12-5/h1-3H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 266.02 . It is typically stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Heterocyclic Scaffold in Medicinal Chemistry
The imidazo[1,2-b]pyridazine scaffold, closely related to the structure of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, is a significant class of heterocyclic nucleus in medicinal chemistry. It has been the foundation for various bioactive molecules, including kinase inhibitors like ponatinib. This nucleus has seen a resurgence in interest for exploring new derivatives for potential therapeutic applications due to its structure-activity relationships (SAR) and the possibility to enhance pharmacokinetic profiles and efficiency (Garrido et al., 2021).
N-oxide Derivatives in Drug Development
The synthesis and chemistry of heterocyclic N-oxide derivatives, including those from pyrazine frameworks, underline their importance as versatile synthetic intermediates with biological significance. These compounds have been integral in metal complexes formation, catalyst design, asymmetric catalysis and synthesis, and medicinal applications, demonstrating potent anticancer, antibacterial, and anti-inflammatory activities. Thus, they have played a crucial role in recent advances in drug development and organic synthesis (Li et al., 2019).
Pyrazine Derivatives: A Patent Review
The exploration of pyrazine derivatives, which includes structures similar to 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, has been documented in patents for their diverse pharmacological properties. These derivatives are known for their antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral effects. This has led to an increased interest in researching this core to develop more effective and clinically relevant compounds (Ferreira & Kaiser, 2012).
Trifluoromethylpyrazoles in Medicinal Chemistry
Focusing on the trifluoromethyl group, which is part of the 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine molecule, trifluoromethylpyrazoles have garnered attention as potent anti-inflammatory and antibacterial agents. The presence of the trifluoromethyl group, especially at the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of these compounds. This underscores their importance in medicinal chemistry for exploring novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur et al., 2015).
High Energy Density Materials (HEDM)
High-nitrogen azine energetic materials, including pyrazine derivatives, represent a focus area in the field of energy materials. These compounds, such as 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) and related diazines, have been studied for their synthetic methods, structural and theoretical analysis, and their physical, chemical, sensitivity, thermal, and detonation properties. Their application in propellants and mixed explosives demonstrates the potential of azine energetic compounds in significantly improving burning rates, reducing sensitivity, and enhancing detonation performance, indicating broad prospects in energetic material applications (Yongjin & Shuhong, 2019).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Imidazo[1,2-a]pyrazines are known to be versatile scaffolds in organic synthesis and drug development , suggesting that they may interact with a variety of biological targets.
Mode of Action
Compounds with similar structures have been shown to undergo radical reactions for direct functionalization . This suggests that 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine may interact with its targets through similar mechanisms.
Result of Action
pneumoniae , suggesting potential antimicrobial activity.
Eigenschaften
IUPAC Name |
6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-3-14-2-4(7(9,10)11)13-6(14)1-12-5/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNAGOCWKRCXAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N1C=C(N=C2)Br)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672049 | |
Record name | 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
CAS RN |
1208084-50-7 | |
Record name | 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.